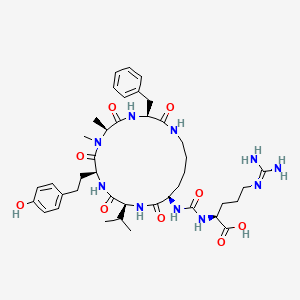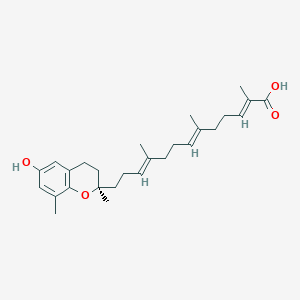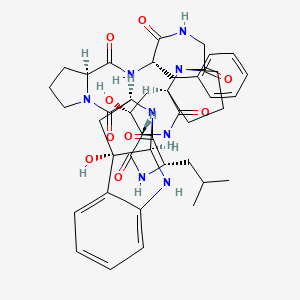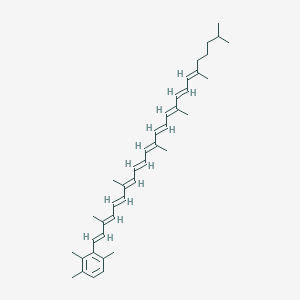
1',2'-Dihydrochlorobactene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1',2'-Dihydrochlorobactene is a triterpenoid.
Applications De Recherche Scientifique
Catalytic Oxidation Applications : 1',2'-Dihydrochlorobactene can be used in catalytic oxidation processes. For example, the catalytic oxidation of similar compounds like 1,2-dichlorobenzene has been studied over transition metal oxides, indicating potential applications in environmental remediation and industrial chemistry (Krishnamoorthy, Rivas, & Amiridis, 2000).
Catalyst Characterization and Activity : Research on catalysts such as CuCl2/Al2O3 in ethylene oxychlorination, which involves compounds similar to 1',2'-Dihydrochlorobactene, highlights the importance of catalyst characterization in enhancing chemical reactions and selectivity (Finocchio, Rossi, Busca, Padovan, Leofanti, Cremaschi, Marsella, & Carmello, 1998).
Polymerization Processes : The polymerization of propylene using supported, chiral, ansa-metallocene catalysts, and the production of polypropylene with narrow molecular weight distributions, is another area of research relevant to the applications of 1',2'-Dihydrochlorobactene (Collins, Kelly, & Holden, 1992).
Chemical Reaction Mechanisms : Studies on the mechanism of contact eliminations and the effect of the anion on the activity and selectivity of salts in the HCl elimination from chlorinated butanes can provide insights into the reaction mechanisms relevant to compounds like 1',2'-Dihydrochlorobactene (Andréu & Madrid, 1976).
Environmental Remediation : The enhanced removal of chlorinated compounds like 1,2-dichloroethane by anodophilic microbial consortia in microbial fuel cells suggests potential environmental applications in treating contamination related to compounds similar to 1',2'-Dihydrochlorobactene (Pham, Boon, Marzorati, & Verstraete, 2009).
Propriétés
Nom du produit |
1',2'-Dihydrochlorobactene |
|---|---|
Formule moléculaire |
C40H54 |
Poids moléculaire |
534.9 g/mol |
Nom IUPAC |
2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19-decaenyl]-1,3,4-trimethylbenzene |
InChI |
InChI=1S/C40H54/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-30-40-38(9)29-28-37(8)39(40)10/h11-12,14-16,18-19,21-31H,13,17,20H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,30-27+,32-18+,33-19+,34-23+,35-24+,36-26+ |
Clé InChI |
QEIVSWXZEWDIPZ-IQAIWTHGSA-N |
SMILES isomérique |
CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)C)/C)/C)C |
SMILES |
CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)C)C)C)C |
SMILES canonique |
CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




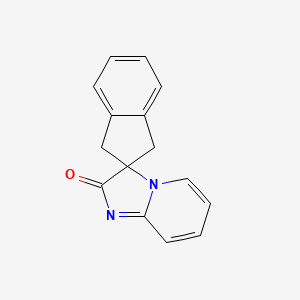
![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)
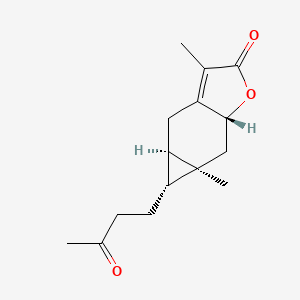

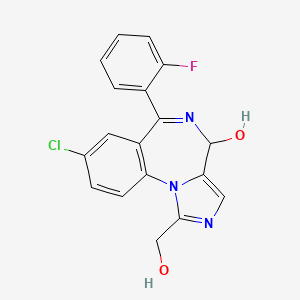
![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)

![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)

